Ethyl 4-bromo-2-fluoronicotinate
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Overview
Description
Ethyl 4-bromo-2-fluoronicotinate: is an organic compound with the molecular formula C8H6BrFNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 on the pyridine ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-fluoronicotinate can be synthesized through several methods. One common approach involves the bromination and fluorination of ethyl nicotinate. The process typically includes:
Bromination: Ethyl nicotinate is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). This step introduces a bromine atom at the 4-position of the pyridine ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under suitable conditions to replace the hydrogen atom at the 2-position with a fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl 4-methoxy-2-fluoronicotinate, while reduction could produce this compound derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-bromo-2-fluoronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to understand its mode of action.
Medicine: It serves as a precursor in the development of pharmaceutical compounds. Its derivatives are studied for their therapeutic potential in treating various diseases.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-fluoronicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Ethyl 4-bromo-2-fluoronicotinate can be compared with other halogenated nicotinic acid derivatives, such as:
Ethyl 4-chloro-2-fluoronicotinate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
Ethyl 4-bromo-2-chloronicotinate: Contains both bromine and chlorine atoms. Its properties and applications can vary based on the halogen substituents.
Ethyl 4-iodo-2-fluoronicotinate: Iodine substitution can lead to different chemical and biological behaviors due to iodine’s larger atomic size and reactivity.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 4-bromo-2-fluoronicotinate is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a bromine atom at the fourth position and a fluorine atom at the second position of the pyridine ring, which contributes to its unique reactivity and interaction with biological systems. The following sections will explore its biological activity, including antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C₉H₈BrF₁N₁O₂
Molecular Weight: 232.07 g/mol
The presence of halogens in the structure often enhances the compound's interaction with biological targets, leading to increased potency against various pathogens. The unique arrangement of bromine and fluorine atoms can influence the compound's pharmacokinetics and pharmacodynamics.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it possesses both antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also share these capabilities.
Comparative Antimicrobial Activity
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Bromine at position 4, fluorine at position 2 | Antibacterial and antifungal |
Ethyl 4-bromo-2-chloronicotinate | Bromine at position 4, chlorine at position 2 | Antibacterial properties |
Mthis compound | Methyl group instead of ethyl | Neuroactive properties |
The mechanism of action for this compound involves its interaction with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its pharmacological effects. The compound may bind to active sites on enzymes or receptors, influencing their activity and leading to desired biological outcomes.
- Enzyme Inhibition: this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could potentially modulate nicotinic receptors, which are vital in neurotransmission and may have implications in neuropharmacology.
Study on Antimicrobial Efficacy
A study conducted on this compound evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
Neuropharmacological Applications
Another research initiative focused on the neuropharmacological applications of this compound. The study highlighted its ability to influence neurotransmitter systems, particularly those involving acetylcholine receptors. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Properties
IUPAC Name |
ethyl 4-bromo-2-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHCVQLXQQLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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